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molecular formula C8H9NO5 B1627262 3-(Ethoxycarbonyl)-5-methylisoxazole-4-carboxylic acid CAS No. 474678-51-8

3-(Ethoxycarbonyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1627262
M. Wt: 199.16 g/mol
InChI Key: KQCMLIBZCQFXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148380B2

Procedure details

The tert-butyl ester obtained in Step 2 (0.8 g, 3.13 mmol) was dissolved in formic acid (20 mL) and stirred at room temperature overnight. 6N aq. HCl (50 ml) was added. The mixture was extracted with DCM (3×50 mL). The combined organic layers were dried over sodium sulfate and concentrated to give the title compound, Intermediate 35: 3-(ethoxycarbonyl)-5-methylisoxazole-4-carboxylic acid, as a brownish oil (0.4 g, 64%). 1H NMR (300 MHz, MeOH-d4): δ 4.40 (q, 2H), 2.68 (s, 3H), 1.35 (t, 3H).
Name
tert-butyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]([C:11]([O:13]C(C)(C)C)=[O:12])=[C:9]([CH3:18])[O:8][N:7]=1)=[O:5])[CH3:2].Cl>C(O)=O>[CH2:1]([O:3][C:4]([C:6]1[C:10]([C:11]([OH:13])=[O:12])=[C:9]([CH3:18])[O:8][N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
tert-butyl ester
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1C(=O)OC(C)(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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